Norbornane, 2-isobutyl-
CAS No.: 18127-14-5
Cat. No.: VC21045502
Molecular Formula: C11H20
Molecular Weight: 152.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18127-14-5 |
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Molecular Formula | C11H20 |
Molecular Weight | 152.28 g/mol |
IUPAC Name | 2-(2-methylpropyl)bicyclo[2.2.1]heptane |
Standard InChI | InChI=1S/C11H20/c1-8(2)5-11-7-9-3-4-10(11)6-9/h8-11H,3-7H2,1-2H3 |
Standard InChI Key | FUYHDFCORAHYRE-UHFFFAOYSA-N |
SMILES | CC(C)CC1CC2CCC1C2 |
Canonical SMILES | CC(C)CC1CC2CCC1C2 |
Introduction
Chemical Identity and Properties
Chemical Identity
Norbornane, 2-isobutyl- is clearly defined by several chemical identifiers that facilitate its recognition in chemical databases and literature. The following table summarizes the key identification parameters for this compound:
Parameter | Information |
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PubChem CID | 565405 |
Molecular Formula | C11H20 |
IUPAC Name | 2-(2-methylpropyl)bicyclo[2.2.1]heptane |
CAS Number | 18127-14-5 |
InChIKey | FUYHDFCORAHYRE-UHFFFAOYSA-N |
SMILES Notation | CC(C)CC1CC2CCC1C2 |
Molecular Weight | 152.28 g/mol |
The chemical structure consists of the norbornane bicyclic system with an isobutyl group (2-methylpropyl) attached at the 2-position. This creates a molecule with multiple stereogenic centers, potentially leading to various stereoisomers depending on the specific spatial arrangement of the substituent relative to the bicyclic framework .
Physical and Chemical Properties
While the search results provide limited specific information about the physical properties of Norbornane, 2-isobutyl-, we can infer certain characteristics based on its structure and related norbornane derivatives. Norbornane compounds typically exhibit:
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Low water solubility due to their predominantly hydrocarbon nature
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Moderate to high lipophilicity
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Relative chemical stability owing to their rigid bicyclic structure
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Potential for exhibiting distinct biological activities based on their three-dimensional architecture
The compound's isobutyl substituent would likely enhance its lipophilic character compared to unsubstituted norbornane, potentially affecting its solubility profile and interactions with biological systems.
Natural Occurrence and Synthesis
Natural Sources
According to the available search results, Norbornane, 2-isobutyl- has been reported to occur naturally in Aloe africana, a succulent plant species native to South Africa . This represents an interesting finding, as the presence of bicyclic terpene-like structures in plant species often correlates with potential biological activities. The identification of this compound in Aloe africana suggests potential connections to the plant's metabolic pathways and could indicate possible biological functions.
Structural Characteristics and Stereochemistry
Structural Analysis
The norbornane framework in 2-isobutyl-norbornane creates a rigid three-dimensional structure with distinct spatial characteristics. This bicyclic system consists of two fused five-membered rings that share a common edge, creating a bridged structure. The isobutyl substituent at the 2-position introduces additional structural complexity and potential stereochemical variations.
The SMILES notation (CC(C)CC1CC2CCC1C2) provided in the chemical information encodes the connectivity of atoms in the molecule . This representation helps visualize the carbon skeleton and the attachment point of the isobutyl group to the norbornane framework.
Stereochemical Considerations
The norbornane structure presents interesting stereochemical features due to its rigid bicyclic framework. In norbornane derivatives, substituents can adopt either exo or endo configurations relative to the bicyclic system. These stereochemical arrangements significantly affect the physical properties and reactivity of the compounds.
For related norbornane compounds, the stereochemistry has been shown to influence various properties. For example, in norbornene carboxylic esters, the exo-isomer demonstrates higher reactivity in living ring-opening metathesis polymerization (ROMP) compared to the endo-isomer . Similar stereochemical effects might be relevant for 2-isobutyl-norbornane, potentially influencing its chemical behavior and applications.
Comparison with Other Norbornane Derivatives
Structural and Functional Comparisons
The 2-isobutyl substituent in norbornane, 2-isobutyl- distinguishes it from other norbornane derivatives mentioned in the search results:
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Norbornane-2-carboxylic acid contains a carboxylic acid group at the 2-position instead of an isobutyl group, likely resulting in significantly different physical properties and reactivity patterns
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Hindered phenolic norbornane-2,3-dicarboximides feature dicarboximide functionalities with additional phenolic groups, specifically designed for stabilization applications
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Norbornene derivatives with various 2-position substituents (such as alkoxycarbonyl or phenyl groups) show enhanced reactivity in radical polymerization compared to unsubstituted norbornene
The following table presents a comparative analysis of 2-isobutyl-norbornane and selected norbornane derivatives:
Research Challenges and Future Directions
Future Research Directions
Several promising research directions could advance our understanding of norbornane, 2-isobutyl-:
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Development of efficient synthetic methods specifically targeting this compound, potentially exploring stereoselective approaches
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Comprehensive characterization of physical and chemical properties through experimental studies
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Evaluation of biological activities, particularly in relation to its natural occurrence in Aloe africana
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Investigation of potential applications in polymer science, potentially as a monomer or modifier for specialty polymers
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Computational studies to predict properties and behavior based on structural features
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